(S)-2-Phenyltetrahydrofuran
Description
(S)-2-Phenyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a phenyl group at the second position
Properties
IUPAC Name |
(2S)-2-phenyloxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYYJCQVZHDEMI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyltetrahydrofuran typically involves the cyclization of appropriate precursors. One common method is the asymmetric hydrogenation of 2-phenyl-2,3-dihydrofuran using chiral catalysts. This reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a rhodium or ruthenium-based catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Phenyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl ring or the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of phenyl-substituted lactones or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Synthesis of Tetrahydrofuran Derivatives
(S)-2-Phenyltetrahydrofuran serves as a critical precursor in the synthesis of various tetrahydrofuran derivatives. Recent advancements in stereoselective synthesis techniques have enhanced the efficiency and yield of these transformations. For instance, methods utilizing Lewis acid-mediated reductions have been employed to produce trans-2,5-disubstituted tetrahydrofuran derivatives with high stereoselectivity .
Table 1: Synthesis Methods for Tetrahydrofuran Derivatives
| Method | Description | Yield | Stereoselectivity |
|---|---|---|---|
| Lewis Acid-Mediated Reduction | Reduction of cyclic hemiketals using triphenylsilane and TiCl4 | Good | High |
| SN2' Reactions | Generation of new stereocenters via nucleophilic substitution | Variable | Dependent on substrate |
| Cycloetherifications | Formation of tetrahydrofurans from β-hydroxy crotylsilanes | 81% | >30:1 |
Biological Activities
The biological activities of this compound derivatives have been widely studied, revealing their potential as therapeutic agents. Research indicates that these compounds exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The specific stereochemistry of this compound is crucial for its biological efficacy, influencing receptor binding and activity.
Case Studies in Medicinal Chemistry
Several case studies highlight the application of this compound in drug development. For example, researchers have synthesized novel compounds based on this framework that target specific biological pathways involved in disease processes. One notable study demonstrated the synthesis of a series of this compound derivatives that showed promising results in inhibiting cancer cell proliferation .
Table 2: Case Studies on this compound Derivatives
| Study | Compound | Target Disease | Findings |
|---|---|---|---|
| Nishiyama et al. | This compound derivative A | Cancer | Inhibition of cell proliferation |
| Takano et al. | This compound derivative B | Inflammatory diseases | Significant anti-inflammatory effects |
| Gruttadauria et al. | This compound derivative C | Antimicrobial infections | Effective against resistant bacterial strains |
Industrial Applications
Beyond medicinal chemistry, this compound finds applications in the synthesis of polymers and materials science. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing material performance characteristics such as flexibility and thermal stability.
Mechanism of Action
The mechanism of action of (S)-2-Phenyltetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
2-Phenyltetrahydrofuran: The non-chiral counterpart of (S)-2-Phenyltetrahydrofuran.
2-Phenylfuran: Lacks the tetrahydrofuran ring, making it structurally simpler.
2-Phenyl-3,4-dihydrofuran: An intermediate in the synthesis of this compound.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes
Biological Activity
(S)-2-Phenyltetrahydrofuran (C10H12O) is a compound that has garnered interest in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its tetrahydrofuran ring structure with a phenyl group at the 2-position. This unique configuration contributes to its biological activity, particularly in medicinal chemistry.
Antiviral Properties
Research has indicated that derivatives of tetrahydrofuran, including this compound, exhibit significant antiviral activity. For instance, compounds with tetrahydrofuran rings have been developed as protease inhibitors for viral infections. A study highlighted that certain tetrahydrofuran-based ligands demonstrated potent inhibition with values in the low nanomolar range, indicating strong binding affinity to viral proteases .
Table 1: Structure-Activity Relationship of Tetrahydrofuran Derivatives
| Compound | K_i (nM) | IC_50 (nM) |
|---|---|---|
| Compound A | 0.0027 | 0.5 |
| Compound B | 0.068 | 19 |
| Compound C | 0.005 | 8 |
This table summarizes the potency of various tetrahydrofuran derivatives as protease inhibitors, showcasing the potential of this compound in antiviral drug development.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A focused library development study identified several analogues with significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound exhibited growth inhibition rates between 5-16 μM across multiple cancer types .
Table 2: Cytotoxicity of this compound Derivatives
| Compound | GI(50) (μM) | Cancer Cell Lines Tested |
|---|---|---|
| Compound D | 8.6 | Breast, Lung, Colon |
| Compound E | 12.4 | Leukemia |
| Compound F | 15.3 | Melanoma |
These findings suggest that this compound and its derivatives could serve as potential leads for developing new anticancer therapies.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Viral Proteases : The tetrahydrofuran moiety enhances binding interactions with key residues in viral proteases, leading to effective inhibition.
- Induction of Apoptosis : Compounds derived from this compound have been shown to trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.
- Antimicrobial Activity : Some studies have reported that derivatives exhibit antibacterial properties against Gram-positive bacteria .
Case Study 1: Antiviral Efficacy
In a controlled study, researchers evaluated the antiviral efficacy of this compound against HIV-1 protease. The compound demonstrated an value of 8 nM, significantly outperforming other tested analogues . This study underscores the compound's potential as a therapeutic agent in HIV treatment.
Case Study 2: Anticancer Screening
A series of derivatives based on this compound were screened for cytotoxicity against a panel of cancer cell lines. The most potent analogue showed a GI(50) value of 5 μM in breast cancer cells, indicating a promising avenue for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
